molecular formula C8H10O3 B189043 2,4,5-Trimethylfuran-3-carboxylic acid CAS No. 28730-32-7

2,4,5-Trimethylfuran-3-carboxylic acid

Cat. No.: B189043
CAS No.: 28730-32-7
M. Wt: 154.16 g/mol
InChI Key: BAZBYDHOWMSZBD-UHFFFAOYSA-N
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Description

2,4,5-Trimethylfuran-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is distinguished by three methyl groups attached to the furan ring at positions 2, 4, and 5, and a carboxylic acid group at position 3

Scientific Research Applications

2,4,5-Trimethylfuran-3-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which utilizes acetylene derivatives and the cyclization of 1,4-dicarbonyl compounds . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of β-dicarbonyl compounds and α-chloro ketones as starting materials. The reaction conditions often include the presence of a base such as sodium ethoxide or triethylamine to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylfuran-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trimethylfuran-3-carboxylic acid’s unique combination of three methyl groups and a carboxylic acid group provides it with distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2,4,5-trimethylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZBYDHOWMSZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427925
Record name 2,4,5-trimethyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28730-32-7
Record name 2,4,5-trimethyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethylfuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-2-butanone (90g.) ethyl acetoacetate (175g.), absolute ethanol (150 ml.) and anhydrous zinc chloride (100g.) was heated under reflux for 24 hours. The cooled solution was poured into water and extracted with benzene. The benzene extract was washed successively with 30% aqueous sodium bisulfite, 5% sodium hydroxide, dilute hydrochloric acid and finally with water. The solvent was removed and the residual ester saponified with aqueous-alcoholic alkali as in example 18 to yield 149 g. or 96% yield of the 2,4,5-trimethyl-3-furoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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